molecular formula C13H16N2O2 B3098524 1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- CAS No. 1337881-68-1

1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-

Cat. No.: B3098524
CAS No.: 1337881-68-1
M. Wt: 232.28 g/mol
InChI Key: HSNYYPWLPZEHTC-UHFFFAOYSA-N
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Description

1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The unique structure of 1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Another method involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts.

Chemical Reactions Analysis

1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite for nitration-annulation , iodine for intramolecular aryl and sp3 C-H amination , and montmorillonite K-10 under an O2 atmosphere for metal-free reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted indazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives can inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and DNA damage response . By modulating these pathways, the compound can exert its effects on cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- can be compared with other similar compounds, such as 1H-Indazole, 5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)- While both compounds share the indazole core structure, their substituents and functional groups differ, leading to variations in their biological activities and applications

Properties

IUPAC Name

5-methoxy-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-11-5-6-12-10(8-11)9-14-15(12)13-4-2-3-7-17-13/h5-6,8-9,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNYYPWLPZEHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217152
Record name 1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-68-1
Record name 1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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